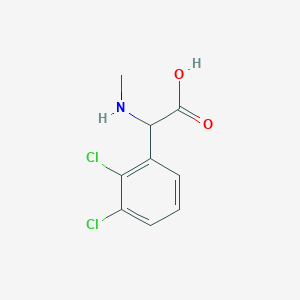

2-(2,3-Dichlorophenyl)-2-(methylamino)acetic acid

Description

Molecular Formula: C₉H₉Cl₂NO₂ SMILES: CNC(C₁=C(C(=CC=C₁)Cl)Cl)C(=O)O InChIKey: XUSJFRAYQKFOSU-UHFFFAOYSA-N Structural Features:

- A phenyl ring substituted with chlorine atoms at positions 2 and 2.

- A methylamino (-NHCH₃) group and a carboxylic acid (-COOH) group attached to the α-carbon of the acetic acid backbone.

This compound is a dichlorinated phenylacetic acid derivative with a methylamino substitution. Its structural uniqueness lies in the combination of electron-withdrawing chlorine atoms and the polar methylamino group, which may influence solubility, reactivity, and biological interactions .

Properties

IUPAC Name |

2-(2,3-dichlorophenyl)-2-(methylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-12-8(9(13)14)5-3-2-4-6(10)7(5)11/h2-4,8,12H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUSJFRAYQKFOSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=C(C(=CC=C1)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenyl)-2-(methylamino)acetic acid typically involves the following steps:

Acetic Acid Formation: The acetic acid moiety can be introduced through carboxylation reactions or by using acetic acid derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and amination processes, followed by purification steps such as crystallization or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenyl)-2-(methylamino)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Sodium hydroxide, ammonia.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry

The compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. Studies have indicated that it may exhibit anti-inflammatory and analgesic properties, making it a candidate for pain management therapies.

- Mechanism of Action : The compound may interact with enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response. Inhibition of COX enzymes can lead to reduced synthesis of pro-inflammatory mediators like prostaglandins, thereby alleviating inflammation and pain.

Organic Synthesis

In organic chemistry, 2-(2,3-Dichlorophenyl)-2-(methylamino)acetic acid serves as a valuable intermediate for synthesizing more complex molecules. It can be utilized as a reagent in various organic reactions, including:

- Esterification Reactions : The compound can be converted into esters through reactions with alcohols, enhancing its utility in synthetic pathways.

- Synthesis of Derivatives : Its structure allows for modifications that can lead to the development of new compounds with varying biological activities.

Case Studies and Research Findings

Several studies have investigated the biological effects and therapeutic potential of similar compounds:

- Anti-inflammatory Effects : Research demonstrated that related compounds significantly inhibited COX-1 and COX-2 enzymes, leading to decreased prostaglandin synthesis. This suggests a similar mechanism may be applicable to this compound.

- Analgesic Properties : In animal models, compounds with similar structures exhibited pain relief comparable to standard analgesics like ibuprofen. This indicates potential for this compound in pain management applications.

- Pharmacokinetics : Studies have shown favorable pharmacokinetic profiles for similar compounds, suggesting good absorption and distribution within biological systems. This is crucial for evaluating their efficacy as drug candidates.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenyl)-2-(methylamino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological or biochemical responses.

Comparison with Similar Compounds

Structural Analogs and Their Key Properties

The following table summarizes structurally related dichlorophenylacetic acid derivatives, highlighting differences in substitution patterns and functional groups:

Key Differences and Implications

Substitution Patterns :

- 2,3-Dichloro vs. 2,6-Dichloro : The ortho-para (2,6) substitution in Aceclofenac derivatives enhances steric hindrance and alters electronic effects compared to the ortho-meta (2,3) arrangement in the target compound .

- 3,4-Dichloro : The 3,4-dichloro substitution in acetamide derivatives promotes planar amide conformations and hydrogen bonding, critical for crystallographic stability .

Functional Groups: Methylamino (-NHCH₃) vs. Ester vs. Acid: Methyl esters (e.g., Methyl 2-Amino-2-(2,3-dichlorophenyl)acetate) offer higher lipophilicity, enhancing membrane permeability .

Biological and Chemical Behavior :

- Aceclofenac Analogs : 2-(2,6-Dichlorophenyl)acetic acid derivatives are well-documented for anti-inflammatory and analgesic properties, whereas the 2,3-dichloro analog lacks reported activity .

- Amide Derivatives : N-Substituted acetamides (e.g., 2-(3,4-dichlorophenyl)-N-pyrazolylacetamide) demonstrate coordination abilities with metals, suggesting applications in catalysis or material science .

Biological Activity

2-(2,3-Dichlorophenyl)-2-(methylamino)acetic acid is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its dichlorophenyl and methylamino groups, is being investigated for various therapeutic applications, including anti-inflammatory and analgesic properties. Understanding its biological activity is crucial for evaluating its potential in pharmacological applications.

Chemical Structure

- Molecular Formula : CHClN\O

- Molecular Weight : Approximately 248.10 g/mol

The presence of the dichlorophenyl moiety enhances the compound's lipophilicity, which may contribute to its biological activity by facilitating interactions with biological targets such as enzymes and receptors.

The biological activity of this compound involves several proposed mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways critical to various physiological processes.

- Receptor Binding : It potentially binds to certain receptors, modulating cellular signaling pathways important in inflammation and pain management.

- DNA Interaction : There is evidence suggesting that it may interact with DNA, affecting gene expression and cellular functions.

Biological Evaluation

Research has focused on the compound's efficacy against various biological targets:

- Anti-inflammatory Activity : Preliminary studies indicate that this compound exhibits notable anti-inflammatory properties. This has been attributed to its ability to modulate inflammatory pathways, potentially through enzyme inhibition or receptor interaction .

- Analgesic Properties : The compound is also being studied for its analgesic effects, making it a candidate for pain management therapies .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various biological assays:

- A study evaluated the compound's protective effects against oxidative stress-induced cell death in neuronal cell lines. Results indicated a dose-dependent protection against glutamate toxicity, suggesting neuroprotective properties linked to its mechanism of action against specific lipoxygenases (LOX) involved in oxidative stress pathways .

- Another investigation assessed the antimicrobial activity of related compounds with similar structural features. The findings suggested that halogenated phenyl groups enhance antibacterial efficacy against gram-positive bacteria, indicating a broader spectrum of action for derivatives of this compound .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.